4-(4-Nitrophenyl)-3-thiosemicarbazide
Overview
Description
4-(4-Nitrophenyl)-3-thiosemicarbazide is a chemical compound known for its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a nitrophenyl group attached to a hydrazinecarbothioamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Nitrophenyl)-3-thiosemicarbazide can be synthesized through several methods. One common approach involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted hydrazinecarbothioamides, and various thiadiazole derivatives .
Scientific Research Applications
4-(4-Nitrophenyl)-3-thiosemicarbazide has a wide range of scientific research applications:
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)hydrazinecarbothioamide: Similar in structure but with a chlorine atom instead of a nitro group.
N-(4-Methylphenyl)hydrazinecarbothioamide: Contains a methyl group instead of a nitro group.
Uniqueness
4-(4-Nitrophenyl)-3-thiosemicarbazide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-amino-3-(4-nitrophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-1-3-6(4-2-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUZUFNGKWHTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409123 | |
Record name | N-(4-Nitrophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38985-70-5 | |
Record name | 4-(4-Nitrophenyl)thiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38985-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitrophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38985-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(4-Nitrophenyl)hydrazinecarbothioamide contribute to the catalytic activity of the synthesized ruthenium complex?
A1: While the exact mechanism of action isn't explicitly detailed in the research [], it's suggested that the N-(4-Nitrophenyl)hydrazinecarbothioamide ligand, alongside bipyridyl molecules, plays a crucial role in forming a stable complex with ruthenium(II). This complex, particularly when immobilized with phosphotungstic acid, exhibits enhanced catalytic activity in the oxidative conversion of alkyl aromatic and cycloalcohols []. The presence of the nitro group and the thiosemicarbazide moiety within the ligand structure likely influences the electronic properties of the metal center, potentially impacting its ability to interact with reactants and facilitate the catalytic process. Further investigation into the specific interactions between the complex and reactants is needed to elucidate the precise mechanism.
Q2: What characterization techniques were employed to confirm the successful synthesis of the ruthenium complex and its hybrid with phosphotungstic acid?
A2: The researchers employed a multi-faceted approach to characterize the synthesized compounds. Elemental analysis provided information about the elemental composition, confirming the expected stoichiometry. Fourier-transform infrared spectroscopy (FT-IR) was used to identify characteristic functional groups present in the compounds. Powder X-ray diffraction (XRD) provided insights into the crystallinity and phase purity of the synthesized materials. Diffuse reflectance UV-Vis spectroscopy (DRUV-Vis) helped analyze the electronic transitions and coordination environment of the ruthenium complex. Scanning electron microscopy (SEM) was utilized to visualize the surface morphology and assess any changes upon hybridization. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM provided elemental mapping, confirming the presence and distribution of expected elements within the hybrid material. Finally, inductively coupled plasma (ICP) analysis offered further confirmation of the hybrid's molecular formula by quantifying the elemental composition [].
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